3-[(2-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile
Overview
Description
“3-[(2-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile” is a complex organic compound. It contains an isothiazole ring, which is a heterocyclic compound with a 5-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also has a sulfonyl functional group attached to a 2-chlorobenzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the isothiazole ring, followed by the introduction of the sulfonyl and 2-chlorobenzyl groups. The exact synthesis pathway would depend on the starting materials and the specific conditions under which the reaction is carried out .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isothiazole ring, the sulfonyl group, and the 2-chlorobenzyl group. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. The isothiazole ring, for example, might undergo electrophilic aromatic substitution . The sulfonyl group could potentially be involved in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isothiazole ring might contribute to its aromaticity, while the sulfonyl group might influence its reactivity .Scientific Research Applications
Sulfonamides in Drug Discovery
Sulfonamides, including those with structures similar to 3-[(2-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile, have been a cornerstone in drug discovery due to their wide range of biological activities. These compounds have been investigated for their roles in treating various diseases, showcasing significant antitumor activity, and as potential agents in antiglaucoma and antimicrobial applications. The research by Carta, Scozzafava, and Supuran (2012) highlights the evolving landscape of sulfonamide applications, particularly in targeting tumor-associated carbonic anhydrase isoforms and glaucoma treatment (Carta, Scozzafava, & Supuran, 2012).
Antioxidant Applications
The compound's structural motif, particularly the sulfonyl group, finds relevance in antioxidant research. Ilyasov et al. (2020) discuss the ABTS/PP decolorization assay, which assesses antioxidant capacity, indicating the potential application of sulfonyl-containing compounds in evaluating and enhancing antioxidant activities (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Environmental Remediation
Moreover, the role of sulfonyl and related compounds in environmental science, particularly in pollutant degradation, has been explored. Husain and Husain (2007) review the use of enzymatic approaches with redox mediators to degrade various organic pollutants, suggesting a potential environmental application for sulfonyl-containing compounds in facilitating or enhancing the degradation process (Husain & Husain, 2007).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “3-[(2-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its hazards, safe handling procedures, and emergency response guidelines .
Future Directions
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfonyl]-5-methyl-1,2-thiazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S2/c1-8-10(6-14)12(15-18-8)19(16,17)7-9-4-2-3-5-11(9)13/h2-5H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNQMGHIZKQQOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)S(=O)(=O)CC2=CC=CC=C2Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401151882 | |
Record name | 3-[[(2-Chlorophenyl)methyl]sulfonyl]-5-methyl-4-isothiazolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401151882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339021-04-4 | |
Record name | 3-[[(2-Chlorophenyl)methyl]sulfonyl]-5-methyl-4-isothiazolecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339021-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[(2-Chlorophenyl)methyl]sulfonyl]-5-methyl-4-isothiazolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401151882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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